2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10962641
InChI: InChI=1S/C12H18N6S/c1-4-13-12(19)18-6-5-14-11(18)17-10-15-8(2)7-9(3)16-10/h7H,4-6H2,1-3H3,(H,13,19)(H,14,15,16,17)
SMILES: CCNC(=S)N1CCN=C1NC2=NC(=CC(=N2)C)C
Molecular Formula: C12H18N6S
Molecular Weight: 278.38 g/mol

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide

CAS No.:

Cat. No.: VC10962641

Molecular Formula: C12H18N6S

Molecular Weight: 278.38 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide -

Specification

Molecular Formula C12H18N6S
Molecular Weight 278.38 g/mol
IUPAC Name 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydroimidazole-1-carbothioamide
Standard InChI InChI=1S/C12H18N6S/c1-4-13-12(19)18-6-5-14-11(18)17-10-15-8(2)7-9(3)16-10/h7H,4-6H2,1-3H3,(H,13,19)(H,14,15,16,17)
Standard InChI Key VVHRMXZVHHJCDC-UHFFFAOYSA-N
SMILES CCNC(=S)N1CCN=C1NC2=NC(=CC(=N2)C)C
Canonical SMILES CCNC(=S)N1CCN=C1NC2=NC(=CC(=N2)C)C

Introduction

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide is a complex organic compound that integrates both pyrimidine and imidazole moieties. Its structure features a 4,6-dimethylpyrimidine ring connected to an ethyl-substituted imidazole, along with a carbothioamide functional group. This compound is characterized by the presence of both nitrogen and sulfur atoms, which contribute to its potential biological activity and chemical reactivity.

Structural Features

The compound's structure includes:

  • Pyrimidine Ring: A 4,6-dimethylpyrimidine ring, which is a common motif in many biologically active compounds.

  • Imidazole Moiety: An ethyl-substituted imidazole ring, known for its role in various biological processes.

  • Carbothioamide Group: This functional group contributes to the compound's reactivity and potential biological activity.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Benzamido-5-(4,6-dimethylpyrimidin-2-yl)pentanoateContains a benzamide moietyExhibits different solubility profiles
2-(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazoleSubstituted phenyl groupEnhanced lipophilicity
Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)-5-methylthiazoleIncorporates a thiazole ringPotentially different biological activities

These compounds illustrate variations in substituents that can influence solubility, reactivity, and biological activity while maintaining core structural elements similar to those found in 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide.

Research Findings and Future Directions

Given the structural features of this compound, further research is needed to explore its binding affinity with biological targets such as enzymes or receptors. Techniques such as molecular docking and interaction studies would be crucial for understanding its therapeutic potential and mechanisms of action.

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